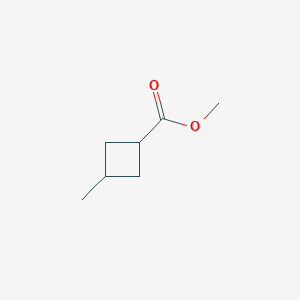
Methyl 3-methylcyclobutanecarboxylate
概要
説明
Molecular Structure Analysis
The molecular structure of “Methyl 3-methylcyclobutanecarboxylate” is represented by the InChI code: 1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3 . This compound has a molecular formula of C7H12O2 and a molecular weight of 128.17.Physical and Chemical Properties Analysis
“this compound” is sparingly soluble in water, but highly soluble in most organic solvents such as ethanol, ether, and acetone. It has a boiling point of 179-180°C and a melting point of -28°C.科学的研究の応用
1. Electrocyclic Reactions
Methyl 3-formylcyclobutene-3-carboxylate, closely related to Methyl 3-methylcyclobutanecarboxylate, has been used to study electrocyclic reactions. Through thermolysis, it was transformed into methyl (2H)-pyrane-5-carboxylate, demonstrating the control of ester and formyl groups in these reactions (Niwayama & Houk, 1992).
2. Synthesis of Amino Acids
A study on the synthesis of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids from related compounds explores the physical-chemical properties and potential applications of these amino acids, highlighting the diversity of methylcyclobutane derivatives (Chernykh et al., 2016).
3. Ring-Opening Reactions
The dimerization and ring-opening reactions of methyl 3,3-dimethylcyclopropenecarboxylate, a compound structurally similar to this compound, have been investigated. These reactions led to the formation of various complex structures, indicating the compound's potential in synthetic organic chemistry (Baird et al., 1987).
4. Photocycloaddition Reactions
Research on the photocycloaddition of methyl 2- and 3-chromonecarboxylate with alkenes, related to this compound, reveals the potential of these compounds in creating cyclobutane-type adducts. This can be significant in the field of photochemistry and synthesis of complex molecular structures (Sakamoto et al., 2012).
Safety and Hazards
作用機序
Biochemical Pathways
While specific biochemical pathways involving MMCB haven’t been thoroughly explored in scientific literature, its functional groups suggest potential pathways. For instance, it could potentially be involved in methyl-based methanogenesis, a type of archaeal anaerobic methanogenesis . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MMCB. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
生化学分析
Biochemical Properties
Methyl 3-methylcyclobutanecarboxylate plays a role in various biochemical reactions, particularly those involving ester hydrolysis and esterification. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 3-methylcyclobutanecarboxylic acid and methanol
Cellular Effects
This compound influences cellular processes by interacting with cell membranes and intracellular enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by esterases can lead to the production of metabolites that may alter cellular functions . These effects are essential for studying the compound’s impact on different cell types and their physiological responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound binds to the active sites of esterases and lipases, leading to the hydrolysis of the ester bond . This reaction results in the formation of 3-methylcyclobutanecarboxylic acid and methanol, which can further participate in various biochemical pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include ester hydrolysis and subsequent reactions of the resulting metabolites. The compound interacts with enzymes such as esterases, which catalyze its hydrolysis to produce 3-methylcyclobutanecarboxylic acid and methanol . These metabolites can further participate in various biochemical pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
特性
IUPAC Name |
methyl 3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDQPYGHWVMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738120 | |
| Record name | Methyl 3-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14924-54-0 | |
| Record name | Methyl 3-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


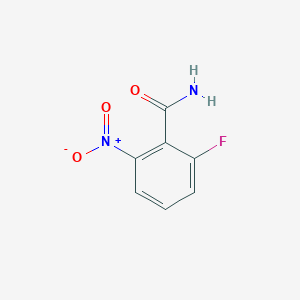
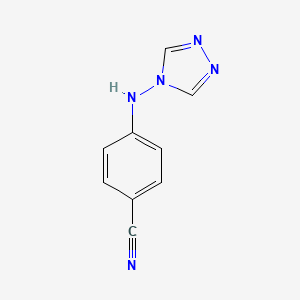



![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)
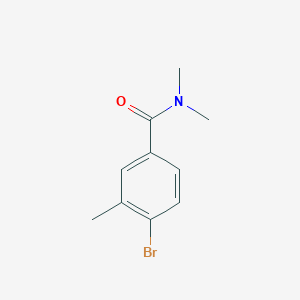
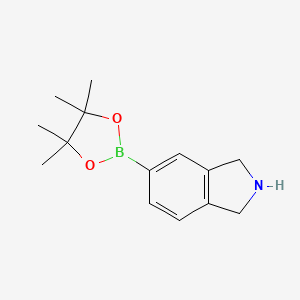
![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)
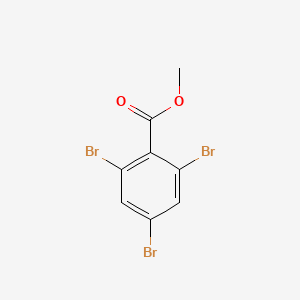
![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
